molecular formula C22H17N3O3 B2840083 methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate CAS No. 683794-21-0

methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate

Cat. No.: B2840083
CAS No.: 683794-21-0
M. Wt: 371.396
InChI Key: NONPSFLMBHZXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an aldehyde in DMSO to get a benzimidazole sulfanyl derivative . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields the final product . The structure of the synthesized compounds is usually established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is typically established using NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The UV-vis spectrum of these compounds, as well as the effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The UV-vis spectrum of these compounds, as well as the effects of solvents, have been investigated .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate and its derivatives have shown promise in the field of antimicrobial and antitumor research. Notably, some benzimidazole derivatives have been identified as potent and selective agents against the gastric pathogen Helicobacter pylori. These compounds have exhibited low minimal inhibition concentrations (MICs) across a variety of clinically relevant H. pylori strains, including those resistant to traditional treatments such as metronidazole or clarithromycin. Furthermore, the resistance development rate against these compounds is clinically acceptable, making them a promising avenue for novel anti-H. pylori therapies (Carcanague et al., 2002).

Additionally, benzimidazole carbamate derivatives have been explored for their antitumor activities. One particular study highlighted the effectiveness of R 17934 -NSC 238159 (methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl]carbamate) against a variety of experimental tumors, including lymphoid leukemia and melanotic melanoma. This compound's low toxicity at therapeutically active doses suggests potential for clinical application in cancer treatment (Atassi & Tagnon, 1975).

Agricultural Applications

In agriculture, derivatives of methyl benzimidazole carbamate, such as carbendazim, have been extensively used for the prevention and control of fungal diseases in plants. Innovative approaches, such as incorporating these compounds into solid lipid nanoparticles and polymeric nanocapsules, have been researched to enhance their effectiveness. These carrier systems aim to modify the release profiles of the active compounds, reduce environmental and human toxicity, and minimize losses due to degradation or leaching, thereby providing a more sustainable and efficient method of plant disease management (Campos et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have also been studied for their role in corrosion inhibition, particularly for protecting mild steel in acidic environments. These compounds have demonstrated promising inhibition efficiency, suggesting potential applications in industrial processes and maintenance where corrosion is a significant concern. The efficacy of these inhibitors is attributed to their ability to form a protective layer on the metal surface, thereby reducing the rate of corrosion and extending the lifespan of metal components (Yadav et al., 2013).

Future Directions

The future directions for the research on “methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities displayed by benzimidazole derivatives, there is a great potential for the development of new drugs that overcome current public health problems .

Properties

IUPAC Name

methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-28-22(27)15-12-10-14(11-13-15)21(26)25-17-7-3-2-6-16(17)20-23-18-8-4-5-9-19(18)24-20/h2-13H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONPSFLMBHZXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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